N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
Properties
IUPAC Name |
N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN6O6S2/c1-34(2)43(38,39)22-12-5-18(6-13-22)27(37)30-16-25-32-33-28(35(25)23-15-21(40-3)11-14-24(23)41-4)42-17-26(36)31-20-9-7-19(29)8-10-20/h5-15H,16-17H2,1-4H3,(H,30,37)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXAVLLDKAXOWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,5-dimethoxyphenyl)-5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- A triazole ring , which is known for its diverse biological activities.
- Dimethoxyphenyl and fluorophenyl groups that may enhance its binding affinity to biological targets.
- A sulfamoyl group , which is often associated with antibacterial and antitumor activities.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C21H24F2N4O3S |
| Molecular Weight | 432.50 g/mol |
Antitumor Activity
Research indicates that compounds containing triazole rings often exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis through mechanisms such as:
- Reactive Oxygen Species (ROS) generation : This leads to oxidative stress in cancer cells.
- Inhibition of key signaling pathways : Such as the ERK pathway, which is crucial for cell survival and proliferation .
Antimicrobial Properties
The structural components of the compound suggest potential antimicrobial activity. Thiadiazole derivatives are noted for their ability to combat bacterial infections. Preliminary studies indicate that this compound may inhibit the growth of certain pathogenic bacteria by disrupting their metabolic processes.
The mechanism by which this compound exerts its biological effects can be summarized as follows:
- Binding Affinity : The compound's unique structure allows it to bind effectively to target proteins involved in cell signaling and proliferation.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as macrophage migration inhibitory factor (MIF), which plays a role in inflammation and cancer progression .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G1/S checkpoint, preventing cancer cells from dividing .
Study 1: Antitumor Efficacy
A study published in the European Journal of Medicinal Chemistry examined the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value indicating potent activity against these cancer cells .
Study 2: Mechanistic Insights
Research focusing on the structure-activity relationship (SAR) revealed that modifications to the triazole moiety significantly affected the compound's potency against MIF tautomerase activity. The presence of fluorine in the phenyl group was found to enhance binding affinity and inhibitory capacity .
Study 3: Antimicrobial Activity
In vitro assays showed that the compound exhibited a broad spectrum of antimicrobial activity against various bacterial strains, suggesting its potential application in treating infections caused by resistant bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their pharmacological versatility. Key structural analogues include:
Key Observations :
- Fluorophenyl vs. Halogenated Phenyl : The 4-fluorophenyl moiety in the target compound contrasts with chlorophenyl or difluorophenyl groups in pesticides (e.g., sulfentrazone). Fluorine’s electronegativity may enhance binding to aromatic pockets in biological targets .
- Thioether Chain Flexibility : The thioether linkage in the target compound is analogous to S-alkylated triazoles in , which exhibit tautomerism (thione vs. thiol forms). This could influence redox activity or covalent binding .
Pharmacological and Physicochemical Properties
- Solubility : The dimethylsulfamoyl group likely improves aqueous solubility compared to methoxy or ethoxy analogues (e.g., ) but may reduce membrane permeability.
- Docking studies using tools like Glide () could predict binding to ATP-binding pockets or protease active sites.
- Metabolic Stability : The fluorophenyl group may resist oxidative metabolism, while the dimethoxyphenyl group could undergo demethylation, a common liability in drug design .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Answer:
Optimizing synthesis requires careful control of reaction conditions, including:
- Reagent stoichiometry : Excess thiolating agents (e.g., 2-((4-fluorophenyl)amino)-2-oxoethyl thiol) may improve substitution efficiency at the triazole ring .
- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution reactions in heterogeneous systems .
- Purification methods : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product .
Advanced: How can computational methods like quantum chemical calculations be integrated into designing reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and intermediate stability, enabling rational design of:
- Reaction pathways : Identify energetically favorable routes for triazole-thioether bond formation .
- Solvent effects : Simulate solvent polarity impacts on reaction kinetics using COSMO-RS models .
- Catalyst optimization : Screen ligands or catalysts computationally to reduce experimental trial-and-error .
For example, ICReDD’s workflow combines DFT-based reaction path searches with experimental validation to accelerate discovery .
Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxy, fluorophenyl, and sulfamoyl groups) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- Single-crystal X-ray diffraction : Resolve ambiguous stereochemistry, as demonstrated for similar triazole derivatives .
Advanced: What strategies can resolve discrepancies in reported biological activity data across studies?
Answer:
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial studies) and use reference compounds (e.g., ciprofloxacin controls) .
- Structural analogs : Compare activity of derivatives (e.g., replacing the 4-fluorophenyl group with chlorophenyl) to isolate pharmacophore contributions .
- Impurity profiling : Use HPLC-MS to rule out side products (e.g., oxidized thioether byproducts) affecting bioactivity .
Basic: Which functional groups in the compound’s structure are critical for its potential pharmacological activity?
Answer:
Key pharmacophoric elements include:
- 1,2,4-Triazole core : Implicated in antimicrobial and anticancer activity via metal chelation or enzyme inhibition .
- 4-Fluorophenyl group : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
- N,N-Dimethylsulfamoyl moiety : Improves solubility and bioavailability while retaining sulfonamide-derived bioactivity .
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance predictive modeling of this compound’s physicochemical properties?
Answer:
AI integration enables:
- Solubility prediction : Train machine learning models on datasets of sulfonamide derivatives to estimate solubility in polar solvents .
- Stability modeling : Simulate degradation pathways under thermal or photolytic stress using reaction kinetics modules .
- Process optimization : Couple CFD simulations with AI to scale up synthesis (e.g., optimizing mixing rates in flow reactors) .
Basic: What are the recommended protocols for assessing the compound’s stability under various storage conditions?
Answer:
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) and track photodegradation products using LC-MS .
- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .
Advanced: What mechanistic insights can be gained from studying the compound’s interaction with enzymes using molecular docking simulations?
Answer:
Docking studies (e.g., AutoDock Vina) can reveal:
- Binding modes : Orientation of the triazole and sulfamoyl groups in enzyme active sites (e.g., COX-2 or CYP450 isoforms) .
- Affinity trends : Correlate substituent modifications (e.g., methoxy vs. methyl groups) with calculated binding energies .
- Residue interactions : Identify key hydrogen bonds (e.g., between the fluorophenyl group and Ser530 in COX-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
